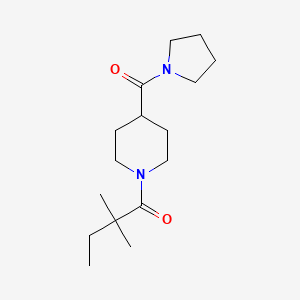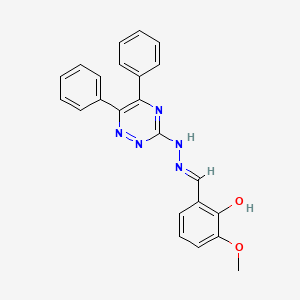![molecular formula C20H21F3N2O2S B6054802 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6054802.png)
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic effects.
Wirkmechanismus
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells. By inhibiting BTK, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide blocks the signaling pathways that promote the growth and survival of cancer cells, leading to their death. 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide also inhibits other kinases such as ITK (interleukin-2-inducible T-cell kinase) and TXK (T-cell-specific kinase), which are involved in T-cell activation and cytokine production.
Biochemical and Physiological Effects:
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer, with minimal toxicity to normal cells. In addition to its effects on cancer cells, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide also modulates the immune system by reducing the activation and proliferation of T-cells. This effect may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical and clinical studies. However, one limitation of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the study of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide in combination with immunotherapies such as checkpoint inhibitors, which may enhance the anti-tumor immune response. Additionally, the study of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide in other types of cancer such as solid tumors and hematological malignancies is an important direction for future research.
Conclusion:
In conclusion, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a promising small molecule inhibitor that has shown significant potential in the treatment of B-cell malignancies. Its selectivity for BTK and oral bioavailability make it an attractive candidate for further preclinical and clinical studies. The future directions for research on 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide are diverse and hold great promise for the development of new cancer therapies.
Synthesemethoden
The synthesis of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with piperidine to form 2-(piperidin-1-yl)thiophene-3-carboxylic acid. The resulting product is then reacted with 4-(trifluoromethyl)aniline to form the final product, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide has been extensively studied in preclinical models of cancer, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. In vitro studies have shown that 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide inhibits the growth of cancer cells and induces cell death in a dose-dependent manner. In vivo studies have also demonstrated the efficacy of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide in reducing tumor growth and improving overall survival in animal models.
Eigenschaften
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-8-16(9-7-15)24-18(26)10-5-14-3-1-11-25(13-14)19(27)17-4-2-12-28-17/h2,4,6-9,12,14H,1,3,5,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHIRFWYCGJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6054757.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6054765.png)
![1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
![3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6054773.png)
![2-(4-methoxybenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6054777.png)
![2-amino-7-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054791.png)
![3,5-dichloro-2-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6054800.png)
![N-(sec-butyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6054823.png)